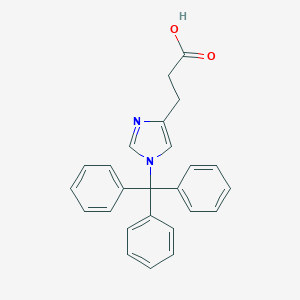

3-(1-Trityl-1H-imidazol-4-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUNOGRJNPUUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428612 | |

| Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160446-35-5 | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, a valuable building block in pharmaceutical research and development. The guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant data presented in a clear and accessible format.

Introduction

This compound is a derivative of imidazolepropanoic acid featuring a trityl protecting group on the imidazole nitrogen. This protecting group is crucial in multi-step syntheses, preventing unwanted side reactions at the imidazole ring. The propanoic acid side chain offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various biologically active molecules. This guide focuses on a robust and efficient synthesis pathway starting from a commercially available precursor.

Synthesis Pathway

The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of its unsaturated analogue, 3-(1-trityl-1H-imidazol-4-yl)acrylic acid. This method is highly selective for the reduction of the carbon-carbon double bond of the acrylic acid moiety, leaving the trityl group and the imidazole ring intact.

The overall reaction is depicted in the following workflow diagram:

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation.

3.1. Materials and Equipment

| Material | Grade | Supplier |

| 3-(1-Trityl-1H-imidazol-4-yl)acrylic acid | ≥98% | Commercially available |

| Palladium on Carbon (Pd/C) | 10 wt. % | Standard supplier |

| Ethanol (EtOH) | Anhydrous | Standard supplier |

| Hydrogen (H₂) gas | High purity | Standard supplier |

| Celite® | Filtering agent | Standard supplier |

| Round-bottom flask | Appropriate size | Standard lab equipment |

| Magnetic stirrer and stir bar | - | Standard lab equipment |

| Hydrogen balloon or hydrogenation apparatus | - | Standard lab equipment |

| Filtration apparatus (e.g., Büchner funnel) | - | Standard lab equipment |

| Rotary evaporator | - | Standard lab equipment |

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-trityl-1H-imidazol-4-yl)acrylic acid (1.0 eq) in anhydrous ethanol (e.g., 20 mL per gram of substrate).

-

Inerting the Atmosphere: Carefully add 10% palladium on carbon (10 wt. % of the substrate) to the solution. The flask is then sealed with a septum and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.

-

Hydrogenation: Connect the flask to a hydrogen gas source (e.g., a hydrogen-filled balloon). Evacuate the flask one final time and then introduce hydrogen gas.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data associated with this synthesis.

| Parameter | Value |

| Starting Material | 3-(1-Trityl-1H-imidazol-4-yl)acrylic acid |

| Product | This compound |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Pressure | Atmospheric (H₂ balloon) |

| Typical Yield | >95% |

| Purity (crude) | >90% |

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Trityl Protons: Multiplets in the range of δ 7.1-7.5 ppm. Imidazole Protons: Two singlets or doublets corresponding to the imidazole ring protons. Propanoic Acid Protons: Two triplets corresponding to the -CH₂-CH₂- group, typically in the range of δ 2.5-3.0 ppm. Carboxylic Acid Proton: A broad singlet, which may or may not be observed depending on the solvent. |

| ¹³C NMR | Trityl Carbons: Multiple signals in the aromatic region (δ 125-145 ppm) and a quaternary carbon signal for the trityl central carbon. Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring. Propanoic Acid Carbons: Signals for the carbonyl carbon (δ ~170-180 ppm) and the two methylene carbons. |

| Mass Spec | [M+H]⁺: Expected peak at m/z corresponding to the molecular weight of the protonated molecule. |

Safety Precautions

-

Palladium on carbon is pyrophoric and should be handled with care in an inert atmosphere, especially after the reaction when it is saturated with hydrogen.

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of 3-(1-trityl-1H-imidazol-4-yl)acrylic acid is a highly efficient and straightforward method. This guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. The resulting product is a key intermediate for the development of novel therapeutics and other advanced materials.

N-1-Trityl-deamino-histidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-1-Trityl-deamino-histidine. This derivative of histidine is a valuable building block in peptide synthesis and a compound of interest in pharmaceutical research and drug development.

Core Chemical Properties

N-1-Trityl-deamino-histidine, also known by its systematic name 3-(1-trityl-1H-imidazol-4-yl)propanoic acid, is a white solid compound. The presence of the bulky trityl group on the imidazole ring provides steric protection, preventing unwanted side reactions during chemical synthesis.[1] This protecting group enhances the stability and solubility of the molecule, making it a versatile reagent in various applications.[1]

| Property | Value | Source |

| CAS Number | 160446-35-5 | [2] |

| Molecular Formula | C₂₅H₂₂N₂O₂ | [2] |

| Molecular Weight | 382.46 g/mol | |

| Appearance | White solid | [2] |

| Purity | ≥ 95% | |

| Solubility | Predicted: Almost insoluble (0.033 g/L at 25°C) | [2] |

| Storage Temperature | 2-8 °C |

Synthesis and Experimental Protocols

Representative Synthesis Protocol (adapted from H-His(Trt)-OH synthesis): [1]

Materials:

-

Deamino-histidine (3-(1H-imidazol-4-yl)propanoic acid)

-

Triphenylmethyl chloride (Trityl chloride)

-

Anhydrous zinc chloride

-

Acetonitrile

-

Triethylamine

-

Citric acid

-

Water

Procedure:

-

Reaction Setup: Deamino-histidine (1.3 mmol) is added to a solution of triphenylmethyl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile (15 mL). The mixture is stirred at 30-35°C.[1]

-

Basification: After approximately 10 minutes, triethylamine (5.2 mmol) is added rapidly to the reaction mixture, which should result in a clear solution.[1]

-

Precipitation: The solution is stirred for an additional 15 minutes and then poured into 200 mL of water under vigorous stirring.[1]

-

pH Adjustment & Isolation: The pH of the aqueous mixture is adjusted to 3-4 with citric acid to induce the precipitation of the product. The resulting suspension is stirred for another 15 minutes.[1]

-

Purification: The solid product is collected by filtration and washed thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield the final N-1-Trityl-deamino-histidine.[1]

Applications in Research and Development

N-1-Trityl-deamino-histidine is a valuable tool for researchers in several fields:

-

Peptide Synthesis: The trityl group serves as an effective protecting group for the imidazole side chain of histidine, preventing unwanted side reactions and racemization during solid-phase peptide synthesis (SPPS).[1] Its stability under standard coupling conditions and subsequent facile removal make it a preferred choice for the incorporation of histidine analogs into peptide chains.

-

Drug Development: As a modified amino acid, N-1-Trityl-deamino-histidine can be incorporated into peptide-based drug candidates to enhance their stability, modify their pharmacokinetic properties, or to probe structure-activity relationships.[3]

-

Bioconjugation: The carboxylic acid functionality of the molecule provides a handle for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, enabling the development of targeted therapeutics and diagnostic tools.[3]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the direct involvement of N-1-Trityl-deamino-histidine in any signaling pathways or its specific biological activities. Its utility is primarily as a synthetic building block. The biological effects of peptides incorporating this moiety would be dependent on the overall sequence and structure of the final peptide.

Conclusion

N-1-Trityl-deamino-histidine is a key synthetic intermediate with significant applications in peptide chemistry and drug discovery. Its well-defined chemical properties and the protective nature of the trityl group make it an essential tool for the synthesis of complex peptides and other bioactive molecules. Further research into the biological effects of peptides containing this modified amino acid may reveal novel therapeutic opportunities.

References

Technical Guide: Structure Elucidation of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid (CAS 160446-35-5)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid. The structure of this compound is confirmed through a combination of synthetic strategy and spectroscopic analysis.

Compound Identification

| Identifier | Value |

| CAS Number | 160446-35-5 |

| Chemical Name | This compound |

| Molecular Formula | C₂₅H₂₂N₂O₂ |

| Molecular Weight | 382.46 g/mol |

| Canonical SMILES | O=C(O)CCC1=CN(C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=N1 |

Proposed Synthetic Pathway and Structure Confirmation

The structure of this compound is logically assembled from a known starting material, 3-(1H-imidazol-4-yl)propanoic acid, through a well-established N-protection reaction. The elucidation of the final structure relies on the verification of the successful addition of the trityl group to the imidazole ring.

Experimental Protocols

Synthesis: N-Tritylation of 3-(1H-imidazol-4-yl)propanoic acid

This protocol describes a general method for the N-tritylation of an imidazole derivative.

-

Dissolution: Dissolve 3-(1H-imidazol-4-yl)propanoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add triethylamine (Et₃N) (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Tritylation: Add trityl chloride (TrCl) (1.05 equivalents) portion-wise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes to determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer to identify key functional groups.

Data Presentation and Interpretation

The following tables present the expected quantitative data for the structure elucidation of this compound, based on the analysis of its constituent parts.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.20 | br s | 1H | -COOH |

| ~7.50 | s | 1H | Imidazole C2-H |

| ~7.30 - 7.10 | m | 15H | Trityl Ar-H |

| ~6.80 | s | 1H | Imidazole C5-H |

| ~2.80 | t | 2H | -CH₂-COOH |

| ~2.50 | t | 2H | Imidazole-CH₂- |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | -COOH |

| ~143.0 | Trityl Ar-C (quaternary) |

| ~138.0 | Imidazole C2 |

| ~136.0 | Imidazole C4 |

| ~129.5 | Trityl Ar-CH |

| ~128.0 | Trityl Ar-CH |

| ~127.5 | Trityl Ar-CH |

| ~118.0 | Imidazole C5 |

| ~75.0 | Trityl C (quaternary) |

| ~33.0 | -CH₂-COOH |

| ~23.0 | Imidazole-CH₂- |

Expected Mass Spectrometry Data (ESI-MS)

| Ion Mode | Calculated m/z | Observed m/z | Adduct |

| Positive | 383.1754 | [M+H]⁺ | C₂₅H₂₃N₂O₂⁺ |

| Positive | 405.1574 | [M+Na]⁺ | C₂₅H₂₂N₂NaO₂⁺ |

| Negative | 381.1612 | [M-H]⁻ | C₂₅H₂₁N₂O₂⁻ |

Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3060 - 3030 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1490, 1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1510 | Medium | C=N stretch (Imidazole) |

Visualization of Structural Elucidation Logic

The following diagram illustrates the logical connections in assigning the structure based on 2D NMR data.

Conclusion

The combined application of synthetic chemistry and multi-technique spectroscopic analysis provides a robust framework for the structure elucidation of this compound. The presence of the bulky trityl protecting group is unequivocally confirmed by the characteristic signals in both ¹H and ¹³C NMR spectra, as well as by the accurate mass measurement via ESI-MS. The intact propanoic acid side chain is verified by its distinct aliphatic proton and carbon signals, COSY correlations, and the characteristic carbonyl and hydroxyl stretches in the FTIR spectrum. This comprehensive approach ensures the unambiguous assignment of the chemical structure corresponding to CAS 160446-35-5.

Physical and chemical properties of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Trityl-1H-imidazol-4-yl)propanoic acid is a trityl-protected derivative of imidazolepropanoic acid. The bulky trityl group on the imidazole nitrogen provides steric hindrance, a feature often utilized in organic synthesis to direct reactions to other positions of the molecule or to protect the imidazole nitrogen during various chemical transformations. This technical guide provides a summary of the known physical and chemical properties of this compound. However, it is important to note that detailed experimental data for this specific molecule is limited in publicly accessible literature. Much of the information regarding its reactivity and potential biological applications is inferred from the behavior of related imidazole and propanoic acid derivatives.

Chemical Identity and Physical Properties

This section summarizes the key identifiers and known physical properties of this compound. The trityl group significantly influences these properties, leading to a higher molecular weight and likely altered solubility and melting point compared to its unprotected counterpart.

| Property | Value | Source |

| CAS Number | 160446-35-5 | [1] |

| Molecular Formula | C₂₅H₂₂N₂O₂ | [1] |

| Molecular Weight | 382.46 g/mol | [1] |

| Appearance | White solid | [2] |

| Solubility | Almost insoluble in water (0.033 g/L at 25°C) | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the functional groups present: the trityl-protected imidazole ring and the carboxylic acid moiety.

-

Imidazole Ring: The trityl group is a bulky protecting group that can be removed under acidic conditions to yield the free imidazole. The imidazole ring itself can participate in various reactions, including electrophilic substitution, although the trityl group may sterically hinder some of these transformations.

-

Propanoic Acid Side Chain: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

Experimental Protocols

General Synthetic Approach

A plausible synthetic route would involve the protection of the imidazole nitrogen of a suitable precursor, followed by modifications to introduce or alter the propanoic acid side chain. A potential, though not experimentally verified, workflow is outlined below.

Caption: A generalized synthetic workflow for this compound.

Purification

Purification of the final compound would likely involve standard techniques such as:

-

Crystallization: Given its solid nature, crystallization from a suitable solvent system could be an effective purification method.

-

Column Chromatography: Silica gel chromatography could be employed to separate the product from unreacted starting materials and byproducts. The choice of eluent would depend on the polarity of the impurities.

Analytical Characterization

The structure and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the trityl group, the imidazole ring protons, and the aliphatic protons of the propanoic acid side chain.

-

¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): An RP-HPLC method could be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would be a typical starting point.

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound.

The following diagram illustrates a general workflow for the analysis and characterization of the synthesized compound.

Caption: A general workflow for the analytical characterization of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities of this compound or its involvement in any signaling pathways. The presence of the imidazole and propanoic acid moieties suggests potential interactions with biological targets, as these scaffolds are present in many biologically active molecules. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a compound for which basic identifying information is available. However, a comprehensive understanding of its physical and chemical properties, as well as its biological significance, is hampered by a lack of detailed experimental data in the public domain. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers interested in the synthesis, characterization, and potential applications of this molecule. Further experimental investigation is required to fully elucidate its properties and biological functions.

References

3-(1-Trityl-1H-imidazol-4-yl)propanoic acid molecular weight and formula

This document provides a detailed overview of the chemical properties, a representative synthetic approach, and structural information for 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties and Identification

This compound is a derivative of imidazolepropanoic acid, characterized by the presence of a bulky trityl (triphenylmethyl) protecting group on the imidazole ring. This group is instrumental in synthetic chemistry for selectively protecting the nitrogen atom of the imidazole ring during multi-step reaction sequences.

The fundamental quantitative data for this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₂₅H₂₂N₂O₂ | [1] |

| Molecular Weight | 382.4544 g/mol | [1] |

| CAS Number | 160446-35-5 | [1] |

Representative Experimental Protocol: Synthesis

The synthesis would likely involve two primary stages:

-

Protection of the Imidazole Ring: The starting material, 3-(1H-imidazol-4-yl)propanoic acid, is reacted with trityl chloride in the presence of a suitable base to install the trityl protecting group onto one of the imidazole nitrogens.

-

Purification and Characterization: The resulting product is then purified using techniques such as column chromatography or recrystallization, followed by characterization to confirm its identity and purity via methods like NMR and mass spectrometry.

A generalized workflow for this process is visualized in the diagram below.

Structural Relationships

The molecular structure of this compound is composed of three key functional components. Understanding these components is crucial for predicting its reactivity and chemical behavior.

-

Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms.

-

Propanoic Acid Side Chain: A three-carbon carboxylic acid chain attached to the imidazole ring.

-

Trityl Protecting Group: A bulky triphenylmethyl group that sterically and electronically protects one of the imidazole nitrogens.

The relationship between these structural fragments is depicted in the diagram below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of N-1-Trityl-deamino-histidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for N-1-Trityl-deamino-histidine, a key building block in peptide synthesis and pharmaceutical research. Due to the limited availability of published, raw spectroscopic data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Properties

N-1-Trityl-deamino-histidine, also known as 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, is a derivative of histidine where the amino group is removed and a trityl group is attached to the N-1 position of the imidazole ring.[1] This modification enhances its stability and solubility, making it a valuable reagent in the synthesis of complex peptides and other biologically active molecules.[1]

| Property | Value |

| Synonyms | 3-(N-1-Trityl-imidazol-4-yl)propionic acid, N-1-Trityl-dihydrurocanic acid[1] |

| CAS Number | 160446-35-5[1] |

| Molecular Formula | C₂₅H₂₂N₂O₂[1] |

| Molecular Weight | 382.48 g/mol [1] |

| Appearance | White solid[1] |

| Purity | ≥ 98% (Assay)[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-1-Trityl-deamino-histidine. These predictions are based on the known spectral characteristics of its constituent functional groups: the trityl group, the imidazole ring, and the propionic acid moiety.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| 7.10 - 7.40 | Multiplet | 15H | Aromatic protons of the trityl group |

| ~7.50 | Singlet | 1H | Imidazole C2-H |

| ~6.80 | Singlet | 1H | Imidazole C5-H |

| ~2.90 | Triplet | 2H | Methylene protons adjacent to the imidazole ring (-CH₂-CH₂-COOH) |

| ~2.60 | Triplet | 2H | Methylene protons adjacent to the carboxyl group (-CH₂-CH₂-COOH) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid carbonyl carbon (-COOH) |

| ~144 | Aromatic quaternary carbons of the trityl group |

| ~139 | Imidazole C4 |

| ~137 | Imidazole C2 |

| 128 - 130 | Aromatic CH carbons of the trityl group |

| ~118 | Imidazole C5 |

| ~75 | Trityl quaternary carbon |

| ~30 | Methylene carbon adjacent to the carboxyl group (-CH₂-CH₂ -COOH) |

| ~25 | Methylene carbon adjacent to the imidazole ring (-CH₂ -CH₂-COOH) |

The IR spectrum of N-1-Trityl-deamino-histidine is expected to show characteristic absorptions for a carboxylic acid and an aromatic compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch of the carboxylic acid[2][3] |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1760 - 1690 | Strong | C=O stretch of the carboxylic acid[2][3] |

| ~1600, ~1490, ~1450 | Medium to Weak | Aromatic C=C stretching |

| 1440 - 1395 | Medium | O-H bend[2] |

| 1320 - 1210 | Strong | C-O stretch[2] |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[2] |

| 760 - 700 | Strong | C-H out-of-plane bending for monosubstituted benzene rings of the trityl group |

In mass spectrometry, N-1-Trityl-deamino-histidine is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 382.17 | [M]⁺ (Molecular Ion) |

| 383.17 | [M+H]⁺ (Protonated Molecular Ion) |

| 243.12 | [C(C₆H₅)₃]⁺ (Trityl cation - a very stable and often base peak) |

| 139.05 | [M - C(C₆H₅)₃]⁺ (Loss of the trityl group) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of N-1-Trityl-deamino-histidine.

-

Sample Preparation: Dissolve 5-10 mg of N-1-Trityl-deamino-histidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the most straightforward method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source is suitable. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of N-1-Trityl-deamino-histidine, a crucial preliminary step before its use in further applications like peptide synthesis.

Caption: Workflow for the synthesis and characterization of N-1-Trityl-deamino-histidine.

References

Solubility Profile of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it discusses the key structural features of the molecule that govern its solubility behavior, providing a predictive framework for solvent selection in research and development settings.

Introduction

This compound is a multifaceted organic compound utilized as an intermediate in the synthesis of various pharmacologically active molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility influences reaction kinetics, purification methods, formulation strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it. This guide addresses the current knowledge gap by presenting a framework for systematically determining and understanding the solubility of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂N₂O₂ | [1] |

| Molecular Weight | 382.45 g/mol | [1] |

| Appearance | White solid | [1] |

| CAS Number | 160446-35-5 | [2] |

| Water Solubility | Almost insoluble | [1] |

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on established gravimetric and analytical methods.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, ethyl acetate)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Gravimetric Method (Isothermal Saturation)

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sample Withdrawal and Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately dilute the aliquot with a suitable solvent.

-

Solvent Evaporation: Accurately weigh an empty, dry container. Transfer the withdrawn supernatant to this container and evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven.

-

Mass Determination: Weigh the container with the dried solute. The difference in mass represents the amount of dissolved solid.

-

Solubility Calculation: Calculate the solubility in g/L or mg/mL.

Analytical Method (HPLC)

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent system. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation and Equilibration: Follow steps 1-4 from the Gravimetric Method.

-

Sample Withdrawal and Dilution: Withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Solubility Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.

-

Trityl Group: The large, bulky, and nonpolar trityl (triphenylmethyl) group dominates a significant portion of the molecule's surface area. This group contributes to favorable van der Waals interactions with nonpolar and moderately polar aprotic solvents.

-

Imidazole Ring: The imidazole ring is a polar heterocyclic system capable of hydrogen bonding (as a hydrogen bond acceptor at the N-3 position).

-

Propanoic Acid Moiety: The carboxylic acid group is highly polar and can act as both a hydrogen bond donor and acceptor. Its presence suggests increased solubility in polar, protic solvents.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made:

-

High Solubility: Expected in polar aprotic solvents like DMF and DMSO, which can interact with both the polar and nonpolar parts of the molecule. Chlorinated solvents like dichloromethane may also be effective.

-

Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol) where hydrogen bonding with the carboxylic acid and imidazole moieties is possible, but the large nonpolar trityl group may limit high solubility.

-

Low Solubility: Expected in nonpolar hydrocarbon solvents (e.g., hexane, toluene) and in water, due to the dominant nonpolar character of the trityl group in the former and the overall low polarity in the latter.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility.

Molecular Determinants of Solubility

Caption: Key molecular features influencing solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains scarce in published literature, this guide provides the necessary tools for researchers to determine this critical parameter. The detailed experimental protocols offer a standardized approach, ensuring reproducibility and accuracy. Understanding the interplay between the compound's distinct structural moieties—the nonpolar trityl group and the polar imidazole and carboxylic acid functions—is key to predicting its behavior in various solvent systems. This knowledge is paramount for optimizing synthetic procedures, purification strategies, and the development of effective formulations for downstream applications in the pharmaceutical industry.

References

A Technical Guide to the Trityl Group Protection of the Imidazole Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism, application, and experimental protocols for the protection of the imidazole functional group using the trityl (triphenylmethyl, Trt) group. The strategic use of the trityl group is fundamental in multi-step organic synthesis, particularly in medicinal chemistry and the solid-phase synthesis of peptides containing histidine residues.

Core Concepts and Mechanism

The imidazole ring, notably present in the amino acid histidine, possesses a nucleophilic nitrogen atom that can engage in undesirable side reactions during synthetic procedures like peptide coupling.[1] To prevent this, a protecting group is installed. The trityl group is a sterically bulky and acid-labile protecting group ideal for this purpose.[1][2]

Key Features of the N-Trityl Protecting Group:

-

Acid Lability: The bond between the imidazole nitrogen and the trityl group is highly sensitive to acidic conditions.[2] Deprotection is cleanly achieved with mild acids such as trifluoroacetic acid (TFA) or aqueous acetic acid.[2][3] The reaction is driven by the formation of the very stable trityl cation intermediate.[2][4]

-

Stability: The group is exceptionally stable in basic and neutral media, making it orthogonal to many other protecting groups used in complex syntheses.[2]

-

Steric Hindrance: The three phenyl rings of the trityl group provide significant steric bulk, which not only prevents the imidazole nitrogen from participating in side reactions but can also help suppress racemization at the adjacent chiral center in histidine during peptide coupling.[1][2]

Reaction Mechanism:

The protection of an imidazole is typically achieved by reacting it with trityl chloride (TrCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[2][5] The mechanism proceeds in two main steps:

-

Deprotonation: The base removes the acidic proton from the imidazole N-H, generating a more nucleophilic imidazolide anion.

-

Nucleophilic Substitution: The imidazolide anion attacks the electrophilic central carbon of trityl chloride, displacing the chloride ion to form the N-trityl imidazole product. The reaction is driven to completion by the formation of a stable salt byproduct (e.g., triethylammonium chloride).

Quantitative Data Summary

The efficiency of the tritylation reaction can vary based on the substrate and conditions. Furthermore, the lability of the trityl group can be tuned by adding electron-donating groups to the phenyl rings, which further stabilize the resulting carbocation upon cleavage.

Table 1: Representative Tritylation Reaction Conditions & Yields

| Substrate | Reagents & Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Imidazole | Trityl Chloride, Et₃N/DIPEA | DMF or DCM | 12-24 | Room Temp. | High (not specified) | [2] |

| Fmoc-His-OH | Trityl Chloride, TEA/DIPEA | DCM | 24-48 | Room Temp. | High (not specified) | [3] |

| L-Histidine | Trityl Chloride, Et₃N | Organic Solvent | 1.5-2.5 | Reflux | 60-65 | [6] |

| p-chlorophenyl-diphenyl-methyl-carbinol | Imidazole (2 eq.) | None | 5 | 180 | 53 | [7] |

| H-His-OMe | Trityl Chloride | Not Specified | Not Specified | Not Specified | 75 | [8] |

Table 2: Relative Acid-Catalyzed Deprotection Rates

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Qualitative) | Common Deprotection Conditions |

| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[2] |

| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid[2] |

| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or DCA in DCM[2] |

| Note: Relative rates are approximate and depend on the specific substrate and reaction conditions.[2] |

Detailed Experimental Protocols

The following are generalized protocols for the protection of an imidazole ring with a trityl group and its subsequent removal.

Protocol 1: Protection of Imidazole with Trityl Chloride [2]

This procedure describes a general method for the N-tritylation of an imidazole-containing compound.

-

Materials:

-

Imidazole or imidazole-containing substrate (1.0 eq)

-

Trityl chloride (TrCl) (1.0-1.2 eq)

-

Triethylamine (Et₃N) or DIPEA (1.1-1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

-

Methodology:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the imidazole substrate (1.0 eq) in anhydrous DMF or DCM.

-

Add the base (Et₃N or DIPEA, 1.1-1.5 eq) to the solution and stir for 10-15 minutes.

-

Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the product into an organic solvent like ethyl acetate or DCM (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-trityl imidazole.

-

Protocol 2: Deprotection of N-Trityl Imidazole [2][3]

This protocol outlines the removal of the trityl group under mild acidic conditions.

-

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or 80% aqueous acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution for neutralization

-

Standard workup reagents

-

-

Methodology:

-

Dissolve the N-trityl imidazole derivative in DCM.

-

Add the acidic solution to the reaction mixture. Common conditions include:

-

Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 1-2 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected imidazole compound.

-

Strategic Workflow and Visualization

The trityl protection/deprotection sequence is a key part of a larger synthetic strategy, enabling chemists to perform reactions on other parts of a molecule without affecting the imidazole ring.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. CN1526703A - Prepn of Nim-tribenzyl histidine - Google Patents [patents.google.com]

- 7. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 8. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of trityl group in histidine derivatives

An In-depth Technical Guide on the Role of the Trityl Group in Histidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is fundamental to achieving high yields and purity in modern peptide synthesis. The unique properties of the histidine side chain—specifically its nucleophilic imidazole ring—present significant challenges, including the risk of side reactions and racemization during peptide coupling. This technical guide provides a comprehensive overview of the trityl (Trt) protecting group in the context of histidine derivatives. We will examine its chemical structure, function, and critical role in preventing undesirable reactions. This guide offers detailed experimental protocols, comparative data on related protecting groups, and workflow visualizations to support advanced research and drug development applications, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS).

Core Concepts: Structure and Function of the Trityl Group

The defining feature of a trityl-protected histidine derivative, such as H-His(Trt)-OH, is the bulky triphenylmethyl (trityl) substituent attached to a nitrogen atom of the imidazole side chain. This modification is a cornerstone of modern peptide chemistry for two primary reasons:

-

Prevention of Side Reactions : The imidazole side chain of histidine is nucleophilic and can participate in unwanted side reactions, such as acylation, during the activation and coupling steps of peptide synthesis. The large trityl group provides a robust steric shield and electronically deactivates the imidazole ring, effectively preventing these reactions.

-

Suppression of Racemization : Histidine is notoriously susceptible to racemization (the conversion from its natural L-enantiomer to the D-enantiomer) during the activation process. The free N-pi atom in the imidazole ring can catalyze this epimerization. By protecting the imidazole nitrogen, the trityl group significantly mitigates, though does not entirely eliminate, this risk, thereby preserving the stereochemical integrity of the final peptide.

The trityl group is classified as acid-labile, meaning it is stable under the basic conditions used for Fmoc-deprotection but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This compatibility makes its N-α-Fmoc protected form, Fmoc-His(Trt)-OH, exceptionally useful in the widely adopted Fmoc-based SPPS strategy.

An In-depth Technical Guide to the Use of Trityl Protecting Groups in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic application of protecting groups is a fundamental tenet of modern organic synthesis, enabling chemists to achieve high selectivity and efficiency in the construction of complex molecules. Among the arsenal of available protecting groups for hydroxyl, amino, and thiol functions, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of steric bulk, stability, and specific lability. This guide provides a comprehensive overview of the core principles governing the use of the trityl group, detailed experimental protocols, quantitative data on its performance, and its application in complex synthetic strategies.

Core Principles of the Trityl Protecting Group

The utility of the trityl group is rooted in several key characteristics:

-

Steric Hindrance : The most defining feature of the trityl group is its significant steric bulk. The three phenyl rings create a sterically demanding environment, which is the primary basis for its remarkable chemoselectivity. It preferentially reacts with less sterically hindered functional groups, most notably primary alcohols, over more hindered secondary and tertiary ones.[1][2] This selectivity is a critical advantage in the synthesis of polyfunctional molecules like carbohydrates and nucleosides.[3][4]

-

Reaction Mechanism : The introduction of the trityl group, typically using trityl chloride (Tr-Cl), proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1] This pathway is favored due to the exceptional resonance stability of the intermediate triphenylmethyl carbocation (trityl cation).[3] An SN2-like attack is impossible at the quaternary carbon.[3]

-

Acid Lability : Trityl ethers are stable under neutral to basic conditions but are readily cleaved under mild acidic conditions.[1] This sensitivity to acid is due to the facile reformation of the stable trityl cation upon protonation of the ether oxygen.[3] The lability can be finely tuned by introducing electron-donating groups to the phenyl rings.

-

Orthogonality : The specific cleavage conditions for the trityl group allow it to be used orthogonally with other common protecting groups. For instance, it can be removed with mild acid while base-labile groups (e.g., Fmoc, Acetyl) and certain acid-stable groups (e.g., Benzyl) remain intact.[2][5] Furthermore, careful selection of mild acidic reagents allows for its removal in the presence of more robust acid-labile groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc).[3][6]

Quantitative Data Presentation

The reactivity and lability of trityl groups can be modulated by substitution on the phenyl rings. Electron-donating groups, such as methoxy groups, further stabilize the trityl cation, making the group more reactive during introduction and more labile during deprotection.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Trityl Ethers

| Protecting Group | Structure | Common Abbreviation | Relative Rate of Cleavage (in 80% Acetic Acid) |

| Trityl | (C₆H₅)₃C- | Tr | 1 |

| 4-Methoxytrityl | (4-CH₃OC₆H₄)(C₆H₅)₂C- | MMT | ~10x faster than Tr |

| 4,4'-Dimethoxytrityl | (4-CH₃OC₆H₄)₂ (C₆H₅)C- | DMT | ~100x faster than Tr |

| 4,4',4''-Trimethoxytrityl | (4-CH₃OC₆H₄)₃C- | TMT | ~1000x faster than Tr |

Data compiled from literature sources indicating relative hydrolysis times. For example, a standard 5'-trityl-uridine required 48 hours for complete hydrolysis, while the mono-methoxy derivative took 2 hours, the di-methoxy 15 minutes, and the tri-methoxy just 1 minute under the same conditions.

Table 2: Selectivity of Tritylation for Primary vs. Secondary Alcohols

| Substrate (Diol) | Reaction Conditions | Yield of Primary Trityl Ether | Yield of Secondary Trityl Ether |

| 1,2-Hexanediol | Tr-Cl (1.1 eq), Pyridine, RT, 12h | >90% | <5% |

| Methyl α-D-glucopyranoside | Tr-Cl (1.2 eq), Pyridine, RT, 24h | ~85% (at C6-OH) | Not significant |

Data indicates high chemoselectivity for the less sterically hindered primary hydroxyl group.[1]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental sequences is crucial for understanding and applying trityl group chemistry.

Caption: SN1 mechanism for the protection of an alcohol using trityl chloride.

Caption: Acid-catalyzed deprotection of a trityl ether and the role of a scavenger.

Caption: General synthetic workflow using a trityl group for selective protection.

Experimental Protocols

The following protocols provide detailed methodologies for the introduction and removal of trityl groups.

Protocol 1: Selective Tritylation of a Primary Alcohol [1][7]

This procedure describes the protection of a primary alcohol using the classical trityl chloride and pyridine method.

-

Materials :

-

Primary alcohol substrate (1.0 equiv)

-

Trityl chloride (Tr-Cl) (1.1 - 1.2 equiv)

-

Anhydrous pyridine (as solvent, ~0.2 M concentration of substrate)

-

Methanol (for quenching)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure :

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride (1.1-1.2 equiv) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical mobile phase: Hexane/Ethyl Acetate). Reaction times can range from 4 to 24 hours depending on the substrate's reactivity.

-

Upon completion, cool the reaction mixture in an ice-water bath.

-

Quench the reaction by the slow, dropwise addition of cold methanol (approx. 1/10th of the pyridine volume) to consume any excess trityl chloride.

-

Remove the pyridine under reduced pressure using a rotary evaporator (co-evaporation with toluene can aid in complete removal).

-

Dissolve the resulting residue in DCM or EtOAc and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove pyridinium hydrochloride) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure trityl ether. The byproduct, triphenylmethanol, is typically less polar and elutes first.

-

Protocol 2: Deprotection of a Trityl Ether using Mild Acid [3][8]

This protocol describes the removal of a trityl group using a mild Brønsted acid, a method often compatible with other acid-labile groups like TBDMS ethers.

-

Materials :

-

Trityl-protected substrate (1.0 equiv)

-

Formic acid (97%+) or Acetic acid (80% aqueous solution)

-

Dioxane (for co-evaporation)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Deionized water

-

-

Procedure :

-

Dissolve the trityl-protected substrate (e.g., 0.4 mmol) in cold (0 °C) formic acid (e.g., 3 mL).

-

Stir the mixture for a short period (typically 3-10 minutes). Monitor the reaction closely by TLC until the starting material is consumed. The appearance of a yellow color often indicates the formation of the trityl cation.

-

Immediately evaporate the formic acid under high vacuum (oil pump) at room temperature.

-

To ensure complete removal of the acid, dissolve the residual gum in dioxane and re-evaporate. Repeat this co-evaporation step once more.

-

Evaporate the residue from EtOH and then Et₂O to yield a solid or gum.

-

To separate the deprotected product from the triphenylmethanol byproduct, extract the residue with warm water (e.g., 10 mL). The desired deprotected alcohol, if water-soluble, will dissolve.

-

Filter the insoluble triphenylmethanol and wash it with water.

-

Evaporate the combined aqueous filtrate in vacuo to yield the deprotected product. Further purification may be required depending on the substrate.

-

Protocol 3: Deprotection with Scavengers in Peptide Synthesis [9]

This procedure is for the final cleavage of a peptide from a solid-phase resin, which includes the removal of a Cys(Trt) group, using a cocktail containing a scavenger.

-

Materials :

-

Peptide-bound resin (1.0 equiv)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)

-

Cold diethyl ether

-

-

Procedure :

-

Place the dry, peptide-bound resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate the suspension at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with additional fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a stirred, cold (0 °C) solution of diethyl ether (typically 10x the volume of the TFA).

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

Purify the peptide by reverse-phase HPLC. The TIS scavenger traps the trityl cation, preventing re-attachment to the cysteine thiol and other side reactions.[9][10]

-

Conclusion

The trityl protecting group is an invaluable and versatile tool in multi-step organic synthesis. Its pronounced steric bulk provides exceptional selectivity for primary alcohols, while its acid lability allows for mild and strategic removal. By understanding the underlying SN1 mechanism, the factors influencing its reactivity, and the appropriate experimental protocols for its introduction and cleavage, researchers can effectively leverage the trityl group to streamline synthetic routes and enable the efficient construction of complex molecules. The ability to fine-tune its properties through substitution and its orthogonality with other common protecting groups ensures its continued relevance in the fields of drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-(1-Trityl-1H-imidazol-4-yl)propanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the incorporation of modified or unnatural amino acids is a key strategy for developing novel therapeutics with enhanced properties such as increased stability, improved binding affinity, and altered pharmacokinetic profiles. 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid is a valuable building block that serves as a non-natural analogue of histidine. Its structure, featuring a propanoic acid linker and a trityl-protected imidazole ring, allows for its integration into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The trityl (Trt) group provides robust protection for the imidazole nitrogen, preventing undesirable side reactions and racemization during peptide elongation.[1][2][3] This application note provides a detailed protocol for the efficient incorporation of this compound into peptides using Fmoc-based SPPS.

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| This compound | Synthesis Grade | Varies |

| Fmoc-Rink Amide MBHA resin (or other suitable resin) | 100-200 mesh | Varies |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies |

| Dichloromethane (DCM) | ACS Grade | Varies |

| Piperidine | Reagent Grade | Varies |

| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | Varies |

| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Reagent Grade | Varies |

| Trifluoroacetic acid (TFA) | Reagent Grade | Varies |

| Triisopropylsilane (TIS) | Reagent Grade | Varies |

| Diethyl ether | ACS Grade | Varies |

| Acetic anhydride | ACS Grade | Varies |

| Pyridine | ACS Grade | Varies |

| Ninhydrin test kit | N/A | Varies |

Experimental Protocols

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. The following steps assume a starting scale of 0.1 mmol of resin.

Resin Swelling and Fmoc Deprotection

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF (3 x 5 mL for 1 min).

-

Add 5 mL of DMF and allow the resin to swell for at least 30 minutes.

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the deprotection solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL for 1 min each).

-

Perform a ninhydrin test to confirm the presence of free primary amines. A deep blue color indicates successful deprotection.

Coupling of this compound

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of Oxyma Pure in a minimal amount of DMF.

-

Add 3 equivalents of DIC to the solution and pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin test to monitor the reaction progress. A negative result (colorless or yellow) indicates complete coupling. If the test is positive, extend the coupling time.

Capping (Optional but Recommended)

-

After the coupling step, drain the reaction solution and wash the resin with DMF (3 x 5 mL).

-

To block any unreacted free amines, add a capping solution of acetic anhydride/pyridine/DMF (1:8:1 v/v/v) to the resin.

-

Agitate for 30 minutes.

-

Drain the capping solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Peptide Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the incorporation of this compound into a model peptide sequence, compared to the standard Fmoc-His(Trt)-OH. This data is for illustrative purposes to highlight the expected performance.

| Parameter | This compound | Fmoc-His(Trt)-OH |

| Coupling Efficiency | >99% | >99% |

| Crude Peptide Purity (HPLC) | ~85% | ~80-85% |

| Racemization | <1% | <2% |

| Major Side Products | Deletion sequences | Deletion sequences, Diastereomers |

Visualizations

Experimental Workflow

Caption: Workflow for SPPS using this compound.

Signaling Pathway/Logical Relationship

Caption: Incorporation of the modified amino acid into the growing peptide chain.

References

Application Notes & Protocols: Coupling of N-1-Trityl-deamino-histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-1-Trityl-deamino-histidine, structurally 3-(1-trityl-1H-imidazol-4-yl)propanoic acid, is a specialized chemical building block used in peptide synthesis, drug development, and bioconjugation.[1] The defining feature is the bulky trityl (triphenylmethyl) group attached to the N-1 position of the imidazole ring of a histidine derivative that lacks the α-amino group. This trityl protection is critical as it shields the reactive and nucleophilic imidazole side chain, preventing undesirable side reactions and acylation during the coupling process.[2][3] Furthermore, protecting the histidine side chain is a key strategy to minimize racemization, a common issue with this amino acid during synthesis.[2][3]

The absence of the α-amino group makes this molecule a valuable tool for C-terminal modification of peptides or for conjugation to other molecules via its carboxyl group. This document provides detailed protocols for the coupling of N-1-Trityl-deamino-histidine to primary or secondary amines, both in solution-phase and solid-phase synthesis, along with a comparison of common coupling reagents.

Core Concepts in Coupling Chemistry

The formation of an amide bond between the carboxylic acid of N-1-Trityl-deamino-histidine and an amine requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[4] This is achieved using specialized coupling reagents.

Key steps in the coupling reaction are:

-

Activation : The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester.[4]

-

Acylation : The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the stable amide bond.[4]

The primary challenges associated with coupling N-1-Trityl-deamino-histidine are:

-

Steric Hindrance : The bulky trityl group can slow down the reaction kinetics, potentially necessitating longer reaction times, higher reagent equivalents, or more potent coupling reagents.[2][5]

-

Racemization : While "deamino-histidine" itself is not chiral at the alpha-carbon, the principles of minimizing racemization are crucial when it is coupled to chiral amines or peptides, as the histidine residue itself is prone to epimerization under certain activation conditions.[2]

The choice of coupling reagent, base, and solvent is critical to overcoming these challenges and achieving high yield and purity.

Experimental Protocols

Protocol 1: Solution-Phase Coupling to a Primary Amine

This protocol describes the coupling of N-1-Trityl-deamino-histidine to a generic primary amine (R-NH₂) in a solution phase.

Materials:

-

N-1-Trityl-deamino-histidine

-

Amine substrate (R-NH₂)

-

Coupling Reagent (e.g., HATU, HBTU, or COMU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2][6]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[7]

-

Reaction vessel (oven-dried) and magnetic stirrer

-

Nitrogen or Argon atmosphere

-

Reagents for workup and purification (e.g., Ethyl Acetate, 1N HCl, 1N Na₂CO₃, saturated NaCl, MgSO₄)[7]

Procedure:

-

Preparation : Ensure all glassware is dried overnight and cooled under a stream of nitrogen to prevent moisture contamination.[7]

-

Dissolution : In a round-bottomed flask under a nitrogen atmosphere, dissolve N-1-Trityl-deamino-histidine (1.0 eq.) and the coupling reagent (e.g., HATU, 1.05 eq.) in anhydrous DMF.

-

Pre-activation : Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes. This step, known as pre-activation, forms the reactive intermediate.[2]

-

Coupling : Add the amine substrate (R-NH₂, 1.1 eq.) to the pre-activated solution.

-

Reaction : Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring overnight (12-16 hours).[7]

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.[7]

-

Workup :

-

Remove the solvent (DMF) by rotary evaporation under high vacuum.[7]

-

Dilute the crude residue with Ethyl Acetate (EtOAc).[7]

-

Wash the organic solution sequentially with 1N HCl (3 times), 1N Na₂CO₃ (3 times), and saturated NaCl (brine, 3 times).[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.[7]

-

-

Purification : Purify the crude product using column chromatography on silica gel to obtain the final coupled product.

Protocol 2: Solid-Phase Coupling to a Resin-Bound Amine

This protocol is for coupling N-1-Trityl-deamino-histidine to a primary amine on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.[3]

Materials:

-

Amine-functionalized resin (e.g., Fmoc-deprotected Rink Amide resin)

-

N-1-Trityl-deamino-histidine

-

Coupling Reagent: HBTU or HATU[8]

-

Additive (optional, to suppress racemization): HOBt or Oxyma[2]

-

Base: DIPEA[8]

-

Solvent: DMF

-

Washing Solvents: DMF, DCM

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation : If starting with an Fmoc-protected amine on the resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[8]

-

Washing : Thoroughly wash the deprotected resin with DMF (5-6 times) to remove all traces of piperidine.[2][9]

-

Activation Solution : In a separate vessel, dissolve N-1-Trityl-deamino-histidine (3-5 eq. relative to resin loading), HBTU (3-5 eq.), and optionally HOBt (3-5 eq.) in DMF.[2]

-

Activation : Add DIPEA (6-10 eq.) to the activation solution and allow it to pre-activate for several minutes.[2]

-

Coupling : Transfer the activated solution to the reaction vessel containing the washed resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[2][8]

-

Monitoring : Perform a Kaiser test (or other appropriate test for primary amines) on a small sample of resin beads. A negative test (beads remain colorless) indicates the coupling reaction is complete.

-

Washing : Once the reaction is complete, filter the resin and wash it extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2][10]

-

Further Steps : The resin is now ready for the next step, which could be cleavage from the resin or further synthetic modifications.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for efficiency, especially for sterically hindered substrates. The table below summarizes the properties of common reagents suitable for this application.[4][5][11]

| Coupling Reagent | Class | Key Characteristics | Suitability for Hindered Coupling | Notes |